4-tert-Butylcyclohexanecarbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

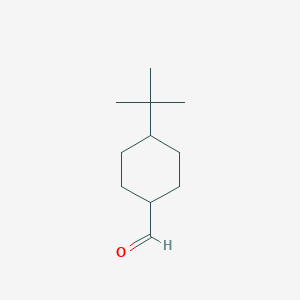

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGRYXNVQNESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066643 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-52-5 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Prototypical Cyclohexane Derivative in Academic Studies

The utility of 4-tert-butylcyclohexanecarbaldehyde and its close chemical relatives in research stems primarily from the influence of the tert-butyl group on the conformation of the cyclohexane (B81311) ring. Cyclohexane rings are not planar; they exist predominantly in a low-energy "chair" conformation, which can rapidly interconvert with another chair conformation in a process known as a "ring flip". In an unsubstituted cyclohexane, these two chair forms are identical and equal in energy.

However, when a substituent is present, the two chair conformations are no longer equivalent. The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring). For most substituents, the equatorial position is sterically favored to avoid 1,3-diaxial interactions—unfavorable steric hindrance with the axial hydrogens on the same side of the ring. libretexts.org

The tert-butyl group is exceptionally bulky. The energetic penalty for placing it in an axial position is so severe that the cyclohexane ring becomes effectively "locked" in the conformation where the tert-butyl group is equatorial. wpmucdn.com This conformational locking simplifies the system immensely, making 4-tert-butyl substituted cyclohexanes, including the carbaldehyde, ideal substrates for studying the properties and reactions of a cyclohexane ring with a fixed geometry. libretexts.orgwpmucdn.com This allows researchers to unambiguously study the stereochemical preferences of reactions at other positions on the ring without the complication of a rapidly flipping conformational equilibrium. wpmucdn.com

Historical Context of Its Study in Stereochemistry and Conformational Analysis

The development of conformational analysis in the mid-20th century, a concept for which Derek Barton was awarded the Nobel Prize, revolutionized the way chemists understood the relationship between a molecule's three-dimensional shape and its chemical reactivity. Substituted cyclohexanes were central to these pioneering studies.

In this context, molecules like 4-tert-butylcyclohexanol (B146172), the corresponding alcohol, became critical tools. orgsyn.org Researchers prepared both the cis and trans isomers and studied their properties and reaction outcomes. By using the conformationally-locked 4-tert-butylcyclohexane framework, chemists could definitively assign the effects of axial versus equatorial positioning of a functional group (like the hydroxyl group) on reaction rates and equilibria. wpmucdn.com

These foundational experiments, often involving the interconversion of 4-tert-butylcyclohexanone (B146137) and the corresponding cis- and trans-alcohols, established key principles of stereoselectivity. wpmucdn.comorgsyn.org For instance, the reduction of the ketone demonstrated that the stereochemical outcome—the ratio of cis to trans alcohol produced—depended on the steric bulk of the reducing agent and its preferred trajectory of attack (axial vs. equatorial) on the carbonyl group. youtube.comrsc.org The principles learned from these systems are directly applicable to understanding the reactivity of the aldehyde group in 4-tert-butylcyclohexanecarbaldehyde.

Overview of Key Research Areas Pertaining to the Compound

Strategies for Carbonyl Group Introduction onto the Cyclohexane (B81311) Ring System

Oxidation of Substituted Cyclohexanols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the context of this compound, this involves the oxidation of 4-tert-butylcyclohexanol.

The oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone serves as a crucial step, which can then be further transformed into the target aldehyde. The stereochemistry of the starting alcohol, whether it is the cis or trans isomer, can influence the reaction rate. Generally, axial alcohols tend to oxidize at a slightly faster rate than their equatorial counterparts. vaia.com In the case of 4-tert-butylcyclohexanol, the bulky tert-butyl group locks the cyclohexane ring in a conformation where this group is equatorial. Consequently, in cis-4-tert-butylcyclohexanol, the hydroxyl group is in an axial position, leading to a faster oxidation compared to the trans isomer where the hydroxyl group is equatorial. vaia.com

Various oxidizing agents can be employed for this transformation, with sodium hypochlorite (B82951) in the presence of acetic acid being a common and effective choice. wpmucdn.comwpmucdn.com The reaction mechanism is believed to involve the formation of an alkyl hypochlorite intermediate. chegg.com The active oxidizing species, a source of "Cl+", is generated from the equilibrium between hypochlorite anion and hypochlorous acid in the acidic medium. wpmucdn.com This species is then attacked by the alcohol, and subsequent elimination yields the ketone, water, and a chloride ion. wpmucdn.com

To optimize the yield of the resulting ketone, factors such as reaction time, temperature, and the stoichiometry of the reagents need to be carefully controlled. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of complete conversion of the alcohol and to prevent over-oxidation or side reactions. wpmucdn.com This oxidation method is noted to be more efficient than heterogeneous solid-liquid procedures, such as those using chromic acid on a solid support, which can suffer from poor reaction rates due to inefficient mixing. wpmucdn.comwpmucdn.com

Table 1: Comparison of Isomer Reactivity in the Oxidation of 4-tert-Butylcyclohexanol

| Isomer | Hydroxyl Group Orientation | Relative Oxidation Rate |

| cis-4-tert-Butylcyclohexanol | Axial | Faster |

| trans-4-tert-Butylcyclohexanol | Equatorial | Slower |

This table is generated based on the general principle that axial alcohols oxidize faster than equatorial alcohols.

While the oxidation of 4-tert-butylcyclohexanol directly yields the corresponding ketone, the synthesis of cyclohexanecarbaldehydes requires regioselective oxidation of a primary alcohol attached to the cyclohexane ring. The challenge lies in selectively oxidizing the primary alcohol without affecting other functional groups that may be present on the cyclohexane ring.

Hydroformylation Reactions of Substituted Cyclohexenes

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by transition metal complexes, most notably rhodium and cobalt.

The rhodium-catalyzed hydroformylation of 4-tert-butylcyclohexene (B1265666) presents a direct route to this compound. A key challenge in this reaction is controlling the regioselectivity, as two isomeric aldehydes can be formed depending on which carbon of the double bond the formyl group attaches to. The reaction also has stereochemical implications, as new stereocenters can be created.

The general mechanism for rhodium-catalyzed hydroformylation involves a series of steps including olefin coordination to the rhodium catalyst, migratory insertion of the olefin into the rhodium-hydride bond, coordination of carbon monoxide, migratory insertion of CO to form a rhodium-acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. illinois.edu The regioselectivity is influenced by both steric and electronic factors of the substrate and the catalyst system. For bulky substrates like 4-tert-butylcyclohexene, the formyl group preferentially adds to the less sterically hindered carbon atom of the double bond.

The choice of catalyst system and reaction conditions plays a pivotal role in dictating the product distribution in hydroformylation reactions. researchgate.net For rhodium-based catalysts, the ancillary ligands coordinated to the rhodium center are of paramount importance. acs.org Ligands such as phosphines and phosphites can be used to modulate the electronic and steric properties of the catalyst, thereby influencing its activity, regioselectivity, and chemoselectivity. illinois.edu

For instance, the use of bulky phosphite (B83602) ligands with a rhodium catalyst has been studied for the hydroformylation of various olefins. acs.org The ligand structure can significantly affect the ratio of linear to branched aldehyde products. In some cases, directing groups on the substrate can be used to favor the formation of a specific regioisomer. illinois.edu

Reaction conditions such as temperature, pressure of syngas (a mixture of carbon monoxide and hydrogen), and solvent also have a profound impact on the outcome of the hydroformylation. researchgate.netmdpi.com For example, in the hydroformylation of cyclohexene (B86901) using a ruthenium carbonyl catalyst with CO2 and H2, increasing the total pressure was found to promote the formation of cyclohexanecarboxaldehyde. researchgate.netmdpi.com While rhodium catalysts are generally more active under milder conditions than cobalt catalysts, optimizing these parameters is crucial for maximizing the yield of the desired aldehyde and minimizing side reactions such as hydrogenation of the starting alkene or the product aldehyde. illinois.edu

Table 2: Factors Influencing Product Distribution in Hydroformylation

| Factor | Influence on Hydroformylation |

| Catalyst Ligand | Affects regioselectivity, stereoselectivity, and catalyst activity. |

| Reaction Temperature | Influences reaction rate and can affect selectivity. |

| Syngas Pressure | Can impact reaction rate and product distribution. |

| Solvent | Can affect catalyst solubility, stability, and overall reaction efficiency. |

| Substrate Structure | Steric and electronic properties of the alkene influence regioselectivity. |

Reduction of Carboxylic Acid Derivatives

Reduction of 4-tert-Butylbenzoic Acid to the Carbaldehyde

The direct reduction of a carboxylic acid to an aldehyde requires a carefully chosen reducing agent that can be stopped at the aldehyde stage. One of the most effective reagents for this transformation is diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful and bulky reducing agent that can convert esters and other carboxylic acid derivatives to aldehydes, particularly at low temperatures. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The mechanism involves the coordination of the aluminum center of DIBAL-H to the carbonyl oxygen of the carboxylic acid (or more commonly, its ester derivative). This is followed by the transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures, such as -78 °C. Upon aqueous workup, this intermediate is hydrolyzed to yield the desired aldehyde. chemistrysteps.commasterorganicchemistry.com The use of stoichiometric amounts of DIBAL-H is crucial to prevent further reduction to the alcohol.

While direct reduction of the free carboxylic acid can be challenging, it is more common to first convert the carboxylic acid, such as 4-tert-butylbenzoic acid, to an ester, which is then reduced by DIBAL-H to produce 4-tert-butylbenzaldehyde. This aromatic aldehyde can then be hydrogenated to yield this compound.

Modified McFadyen-Stevens Reaction for Aliphatic Aldehyde Synthesis

The traditional McFadyen-Stevens reaction has been a tool for the synthesis of aldehydes from acylsulfonylhydrazides. However, its application to the synthesis of aliphatic aldehydes has been limited due to the harsh alkaline conditions typically required. A significant modification to this reaction has expanded its scope to include the synthesis of aliphatic aldehydes like this compound.

This modified protocol involves the decomposition of an N,N-acylsulfonyl hydrazine (B178648) in the presence of imidazole (B134444) and TMS-imidazole. This method avoids the need for strongly basic conditions, making it suitable for substrates with α-hydrogens, which are prone to side reactions under traditional conditions. The reaction proceeds through an acyl diazene (B1210634) intermediate, which upon loss of dinitrogen, yields the aldehyde. The milder conditions and in situ protection of the aldehyde product contribute to higher yields and broader applicability.

Stereocontrol in Synthetic Pathways

The biological and olfactory properties of substituted cyclohexanes are often highly dependent on their stereochemistry. Therefore, developing synthetic routes that allow for precise control over the formation of specific isomers is of paramount importance.

Diastereoselective Synthesis of this compound Isomers

The diastereoselective synthesis of the cis and trans isomers of this compound is typically achieved through the stereoselective reduction of the corresponding ketone, 4-tert-butylcyclohexanone. The large tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where this bulky group occupies an equatorial position to minimize steric strain. This conformational rigidity allows for facial differentiation of the carbonyl group, leading to diastereoselective hydride attack.

The choice of reducing agent plays a critical role in determining the ratio of the resulting cis (axial alcohol) and trans (equatorial alcohol) isomers of 4-tert-butylcyclohexanol. The subsequent oxidation of these separated isomers then yields the corresponding cis or trans this compound.

Reduction with Sodium Borohydride (B1222165) (NaBH₄): The reduction of 4-tert-butylcyclohexanone with sodium borohydride typically yields a mixture of the cis and trans alcohols. The hydride delivery can occur from either the axial or equatorial face of the carbonyl. Attack from the axial face is sterically less hindered and leads to the formation of the equatorial (trans) alcohol, which is generally the major product.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Similar to NaBH₄, LiAlH₄ also provides the trans isomer as the major product. One study reported obtaining 91% of the trans isomer. wikipedia.org

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction, using aluminum isopropoxide in isopropanol, can also be employed. The use of heterogeneous catalysts like zeolite BEA in the MPV reduction has been shown to stereoselectively produce the cis-4-tert-butylcyclohexanol. rsc.org

Catalytic Hydrogenation: The stereochemical outcome of catalytic hydrogenation is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation over a rhodium catalyst on carbon has been shown to favor the formation of the cis isomer. youtube.com Another method, using an iridium tetrachloride catalyst with trimethyl phosphite, produces the cis-4-tert-butylcyclohexanol in high yield (93-99%) and high diastereoselectivity (95.8–96.2% cis). youtube.com

The table below summarizes the diastereoselectivity of various reduction methods for 4-tert-butylcyclohexanone.

| Reducing Agent/Catalyst | Product Ratio (cis:trans) | Reference |

| Sodium Borohydride (NaBH₄) | Minor:Major | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | 9:91 | wikipedia.org |

| Iridium Tetrachloride / Trimethyl Phosphite | ~96:4 | youtube.com |

| Zeolite BEA (MPV) | Predominantly cis | rsc.org |

| Rhodium on Carbon | Favors cis | youtube.com |

Enantioselective Approaches to Chiral Derivatives

The synthesis of chiral, non-racemic derivatives of this compound requires enantioselective methodologies. These approaches often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic transformations to introduce a stereocenter with a high degree of enantiomeric excess.

One strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed. For instance, N-tert-butanesulfinyl imines, derived from a chiral sulfinamide, can be used to synthesize chiral amines. The addition of a Grignard reagent to these chiral imines proceeds with high diastereoselectivity. The resulting sulfinamide can then be converted to the corresponding chiral amine, which could be a precursor or analogue of a chiral derivative of this compound. ua.es

Asymmetric catalysis is another powerful tool. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, the enantioselective synthesis of chiral malonates has been achieved via phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt. nih.gov This methodology could potentially be adapted for the asymmetric alkylation of substrates leading to chiral derivatives of this compound.

Enzymatic reactions also offer a highly selective means of producing chiral compounds. For example, cyclohexanone (B45756) monooxygenase has been used for the asymmetric oxidation of sulfides to produce chiral sulfoxides. masterorganicchemistry.com The substrate specificity of such enzymes could be exploited for the enantioselective synthesis of chiral derivatives of this compound or its precursors.

Conformational Analysis of the Cyclohexane Ring in this compound

The conformation of the cyclohexane ring in this compound is overwhelmingly dictated by the steric demands of the tert-butyl group. This substituent acts as a "conformational lock," profoundly influencing the geometry of the six-membered ring.

Influence of the tert-Butyl Group on Ring Conformation: Axial vs. Equatorial Preference

The tert-butyl group, due to its significant steric bulk, has a strong preference for the equatorial position on the cyclohexane ring. fiveable.me When a substituent is in an axial position, it experiences steric hindrance from the two other axial atoms on the same side of the ring, an interaction known as 1,3-diaxial interaction. wikipedia.org For a tert-butyl group, these interactions are particularly severe, leading to high steric strain and a significant increase in the molecule's energy. wikipedia.orgchemistryschool.net

The energy cost of placing a tert-butyl group in an axial position is substantial, estimated to be around 22.8 kJ/mol. libretexts.org This high energy penalty effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group occupies the equatorial position, minimizing steric repulsion. chemistryschool.netlibretexts.org This strong preference for the equatorial position is a cornerstone of conformational analysis in substituted cyclohexanes. fiveable.me The presence of the tert-butyl group can also cause distortions in the cyclohexane ring, including changes in bond angles and lengths, as the ring adjusts to accommodate the large substituent. fiveable.me

Chair, Boat, and Twist-Boat Conformations: Energy Landscapes and Interconversion

Cyclohexane and its derivatives can exist in several conformations, with the most stable being the chair conformation. wikipedia.orglibretexts.org Other higher-energy conformations include the boat, twist-boat, and half-chair conformations. wikipedia.orglibretexts.org The relative energies of these conformations for unsubstituted cyclohexane generally follow the order: chair < twist-boat < boat < half-chair. wikipedia.org

The chair conformation is the most stable because all the C-H bonds are staggered, minimizing torsional strain. libretexts.org The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions of other hydrogens. libretexts.orglibretexts.org The twist-boat conformation is more stable than the boat conformation because it relieves some of this steric strain by twisting. libretexts.org

The interconversion between chair conformations, known as a "ring flip," proceeds through the higher-energy half-chair and twist-boat intermediates. libretexts.org The energy barrier for this process in unsubstituted cyclohexane is readily overcome at room temperature. libretexts.orglibretexts.org However, in this compound, the strong equatorial preference of the tert-butyl group significantly raises the energy of the ring-flipped conformer where the tert-butyl group would be axial, thus largely preventing the ring flip.

In some highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane, the steric strain in a chair conformation can be so great that the molecule adopts a twist-boat conformation to place the bulky groups in more favorable pseudo-equatorial positions. youtube.comyoutube.com

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) |

| Chair | 0 |

| Twist-Boat | ~23 |

| Boat | ~30 |

| Half-Chair | ~43 |

Note: These are approximate values for unsubstituted cyclohexane. The presence of substituents will alter these energies.

Conformational Dynamics and Barriers to Rotation

The "ring flip" is a dynamic process where one chair conformation converts into the other. libretexts.org This process involves rotations around the carbon-carbon single bonds. libretexts.org For unsubstituted cyclohexane, this inversion is rapid at room temperature. libretexts.org

Stereoisomerism in this compound

The presence of two substituents on the cyclohexane ring, the tert-butyl group and the aldehyde group, gives rise to the possibility of stereoisomerism.

Cis-Trans Isomerism and their Relative Stabilities

This compound can exist as two geometric isomers: cis and trans. libretexts.orgyoutube.com In the cis isomer, the tert-butyl group and the aldehyde group are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orgyoutube.com

Given the strong conformational preference of the tert-butyl group for the equatorial position, the relative stabilities of the cis and trans isomers are determined by the position of the aldehyde group.

Trans-4-tert-butylcyclohexanecarbaldehyde: In the most stable conformation, the tert-butyl group is equatorial. For the trans isomer, this means the aldehyde group must also be in an equatorial position. This diequatorial conformation is generally the most stable arrangement for 1,4-disubstituted cyclohexanes, as it minimizes steric interactions. libretexts.org

Cis-4-tert-butylcyclohexanecarbaldehyde: In the cis isomer, if the tert-butyl group is equatorial, the aldehyde group must be in an axial position. This axial aldehyde group will experience 1,3-diaxial interactions with the axial hydrogens on carbons 2 and 6, leading to steric strain and a higher energy state compared to the trans isomer.

Therefore, the trans isomer of this compound, with both substituents in equatorial positions, is expected to be significantly more stable than the cis isomer. The general principle is that for disubstituted cyclohexanes, the conformation with the larger or bulkier group in the equatorial position is more stable. libretexts.org

Table 2: Relative Stability of Cis and Trans Isomers

| Isomer | Most Stable Conformation | Relative Stability |

| Trans | Diequatorial | More Stable |

| Cis | Equatorial-Axial | Less Stable |

Stereoselectivity in the Formation of Derivatives from Related Compounds

The stereochemistry of this compound can influence the stereoselectivity of reactions to form its derivatives. For example, the reduction of 4-tert-butylcyclohexanone to form 4-tert-butylcyclohexanol can yield both cis and trans isomers. The ratio of these isomers depends on the steric hindrance presented by the axial and equatorial faces of the carbonyl group, which is influenced by the locked conformation of the ring due to the tert-butyl group.

Similarly, reactions involving the aldehyde group of this compound will be influenced by its conformational preference. In the more stable trans isomer, the equatorial aldehyde group is more sterically accessible than the axial aldehyde group in the less stable cis isomer. This difference in accessibility can lead to different rates and product distributions in reactions such as nucleophilic additions to the carbonyl group.

The stereochemical outcome of reactions on substituted cyclohexanes is a well-established principle, where the approach of a reagent is often directed to the less hindered face of the molecule, leading to the preferential formation of one stereoisomer over another.

Analysis of Chirality and Optical Isomerism in Substituted Analogues

While this compound itself is a racemic mixture, the introduction of additional substituents can lead to the formation of diastereomers and enantiomers, each with distinct chiroptical properties. The stereochemistry of such analogues is often investigated using the corresponding 4-tert-butylcyclohexanols, which are readily synthesized and analyzed. ontosight.aiwpmucdn.com

The reduction of 4-tert-butylcyclohexanone, a common precursor, can yield both cis and trans isomers of 4-tert-butylcyclohexanol. orgsyn.orgorgsyn.org The spatial arrangement of the hydroxyl and tert-butyl groups in these isomers has been a subject of extensive study. The cis isomer possesses the tert-butyl and hydroxyl groups on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. ontosight.ai The diastereomeric ratio of these isomers can be effectively determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. wpmucdn.com For instance, in the ¹H NMR spectrum of 4-tert-butylcyclohexanol, the chemical shift of the methine proton attached to the carbon bearing the hydroxyl group can distinguish between the cis and trans isomers. wpmucdn.com

The synthesis of specific stereoisomers can be achieved through stereoselective reduction methods. For example, the use of bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride) in the reduction of 4-tert-butylcyclohexanone can selectively produce the cis-alcohol with high purity. orgsyn.org Conversely, other methods have been developed to yield the trans isomer in high proportions. orgsyn.org

The introduction of further substituents on the cyclohexane ring of this compound would create additional chiral centers, leading to a more complex stereoisomeric landscape. For instance, a methyl group at the C-1 position of 4-tert-butylcyclohexanol results in a molecule with two potential stereoisomers. reddit.com The analysis of such substituted analogues is crucial for understanding how multiple substituents influence the conformational preferences and reactivity of the cyclohexane ring system.

Intramolecular Interactions and Steric Hindrance Effects

The conformational equilibrium and stability of this compound and its derivatives are predominantly governed by intramolecular steric interactions, with the bulky tert-butyl group playing a pivotal role.

1,3-Diaxial Interactions Involving the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which strongly influences the conformational equilibrium of the cyclohexane ring. Due to its size, a tert-butyl group in an axial position experiences severe steric repulsion from the two axial hydrogen atoms on the same side of the ring (at the C-3 and C-5 positions). This steric strain is referred to as a 1,3-diaxial interaction. orgsyn.org

For tert-butylcyclohexane, the energy difference between the conformer with an equatorial tert-butyl group and the one with an axial tert-butyl group is substantial, estimated to be around 21 kJ/mol. orgsyn.org This significant energy difference effectively "locks" the cyclohexane ring into a conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. wpmucdn.com As a result, the conformation with an axial tert-butyl group is practically unobserved. wpmucdn.com

This principle is fundamental to understanding the structure of this compound. The large energetic penalty associated with placing the tert-butyl group in an axial position means that the aldehyde group's conformational preference (axial vs. equatorial) is considered relative to the fixed equatorial tert-butyl group.

The magnitude of 1,3-diaxial interactions is dependent on the size of the substituent. The table below provides a comparison of the energetic cost of 1,3-diaxial interactions for different substituents.

| Substituent | 1,3-Diaxial Interaction Energy (kJ/mol) |

| Chlorine | 1.0 |

| Methyl | 3.8 |

| tert-Butyl | 11.4 |

Data sourced from Chemistry LibreTexts

This table highlights the exceptionally high steric strain associated with an axial tert-butyl group compared to smaller substituents.

Attractive Steric Interactions and Molecular Folding

While steric interactions are often repulsive, leading to destabilization, there is also evidence for attractive steric interactions that can contribute to the stability of certain molecular conformations. These attractive forces, which are a component of van der Waals forces, can occur between atoms that are separated by more than the sum of their van der Waals radii. reddit.com

The concept of molecular folding, driven by attractive steric interactions, has been more extensively studied in other systems, such as highly substituted benzenes. reddit.com In these cases, the folding of substituents towards each other can lead to a more stable, compact conformation. While not the primary driving force in the conformational analysis of this compound, the consideration of all non-covalent interactions provides a more complete picture of its molecular behavior.

Reaction Chemistry and Mechanistic Studies of 4 Tert Butylcyclohexanecarbaldehyde

Nucleophilic Addition Reactions at the Carbonyl Group

The primary mode of reactivity for 4-tert-butylcyclohexanecarbaldehyde involves nucleophilic addition to the electrophilic carbonyl carbon. The stereochemical course of these additions is a subject of considerable interest, as the rigid cyclohexane (B81311) framework allows for a detailed study of the factors governing facial selectivity.

Hydride Reductions: Stereoselectivity and Reagent Effects

The reduction of the aldehyde group in this compound to a primary alcohol, (4-tert-butylcyclohexyl)methanol, provides a classic example of stereoselective synthesis. The outcome of the reduction is highly dependent on the nature of the hydride-donating reagent. While specific data for this compound is not abundant, extensive studies on the closely related 4-tert-butylcyclohexanone (B146137) offer valuable insights into the governing principles. tamu.eduodinity.comnih.gov

The conformationally locked chair of the cyclohexane ring presents two distinct faces of the carbonyl group to an incoming nucleophile: an axial face and an equatorial face.

Axial Attack: When a nucleophile attacks from the axial direction, it leads to the formation of an alcohol where the newly formed hydroxyl group is in the equatorial position. This is generally the thermodynamically more stable product due to reduced steric interactions. odinity.com

Equatorial Attack: Conversely, an attack from the equatorial face results in an axial hydroxyl group, which is typically the thermodynamically less stable, or kinetic, product. odinity.com

The stereoselectivity of the reduction is a consequence of the balance between steric and electronic factors. Small, unhindered reducing agents can approach from the more sterically congested axial face, a pathway favored by orbital overlap considerations (Felkin-Anh model), leading to the thermodynamically preferred equatorial alcohol. nih.gov In contrast, bulky reducing agents experience significant steric hindrance from the axial hydrogens at the C3 and C5 positions, forcing them to attack from the less hindered equatorial face. nih.govnih.gov

The reduction of this compound yields a mixture of cis- and trans-(4-tert-butylcyclohexyl)methanol. The terms cis and trans refer to the relative orientation of the tert-butyl group and the newly formed hydroxymethyl group.

The cis/trans ratio of the product alcohol is a direct reflection of the facial selectivity of the hydride attack. Studies on the analogous reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol (B146172) clearly demonstrate the effect of the reducing agent's steric bulk on this ratio.

Table 1: Influence of Hydride Reagent on the Stereoselectivity of 4-tert-Butylcyclohexanone Reduction

| Hydride Reagent | Major Product | Trans:Cis Ratio | Type of Control |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | trans-4-tert-butylcyclohexanol | 2.4 : 1 odinity.com | Thermodynamic odinity.com |

| Lithium aluminum hydride (LiAlH₄) | trans-4-tert-butylcyclohexanol | 9.5 : 1 odinity.com | Thermodynamic odinity.com |

Data presented is for the reduction of 4-tert-butylcyclohexanone, but the principles of stereoselectivity are analogous for this compound.

Small hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) preferentially attack from the axial direction, yielding the trans isomer as the major product. odinity.comnih.gov In contrast, a sterically demanding reagent like L-Selectride® is forced to attack from the equatorial face, leading to the cis isomer as the predominant product. odinity.com

Catalytic hydrogenation can also be employed, and the choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, certain rhodium catalysts have been shown to provide high selectivity for the cis-alcohol in the reduction of 4-tert-butylcyclohexanone.

Grignard and Organolithium Reagent Additions

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon-based nucleophiles that readily add to aldehydes to furnish secondary alcohols. masterorganicchemistry.comyoutube.com In the case of this compound, this reaction leads to the formation of a new carbon-carbon bond and a new chiral center.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide intermediate. masterorganicchemistry.com

The stereochemical outcome of these additions is also governed by the principles of axial and equatorial attack. The steric bulk of the incoming Grignard or organolithium reagent plays a crucial role. Bulky reagents would be expected to favor equatorial attack, leading to the formation of the corresponding cis-alcohol.

Cyanation Reactions: Regio- and Stereochemical Outcomes

Transformations Involving the Cyclohexane Ring

Specific research detailing transformations of the cyclohexane ring in this compound was not identified in the provided search results. Such transformations are generally less common than reactions at the more reactive aldehyde functionality.

Electrophilic Reactions on the Cyclohexane Scaffold

Direct electrophilic attack on the saturated cyclohexane ring of this compound is generally challenging due to the lack of electron density. However, reactions can be induced under specific conditions, often involving the functional group as a directing or activating element. While specific studies on electrophilic reactions directly on this compound are not extensively documented, insights can be drawn from related 4-tert-butylcyclohexane derivatives.

Electrophilic addition to the enol or enolate form of the aldehyde could be a potential pathway for reactions at the α-carbon. For instance, acid-catalyzed halogenation would likely proceed through an enol intermediate. The large tert-butyl group, by fixing the conformation of the ring, would be expected to exert significant steric influence on the approach of the electrophile, favoring the formation of one diastereomer over the other.

Ring-Opening and Rearrangement Reactions

The robust carbocyclic structure of the cyclohexane ring in this compound makes ring-opening reactions energetically unfavorable under normal conditions. The stability of the six-membered ring, coupled with the anchoring effect of the tert-butyl group, means that harsh conditions would be required to cleave the C-C bonds of the ring.

Rearrangement reactions, particularly those involving carbocation intermediates, can be conceptualized. For example, under strong acidic conditions, protonation of the aldehyde oxygen followed by a 1,2-hydride or alkyl shift could theoretically lead to rearranged products. However, the stability of the tertiary carbocation that would be formed on the cyclohexane ring would be a key factor in determining the feasibility of such rearrangements. The conformational rigidity imposed by the tert-butyl group would also play a critical role in the stereochemical outcome of any such rearrangement.

Catalytic Reactions Involving this compound

The aldehyde functionality in this compound is amenable to a wide range of catalytic transformations, including hydrogenation, dehydrogenation, and various metal-catalyzed processes.

Hydrogenation and Dehydrogenation Studies

The catalytic hydrogenation of this compound to the corresponding alcohol, 4-tert-butylcyclohexylmethanol, is a fundamental transformation. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the product, yielding either the cis or trans isomer. The large tert-butyl group dictates that the molecule will predominantly exist in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. wpmucdn.com This conformational preference has a profound impact on the facial selectivity of the aldehyde group during hydrogenation.

Studies on the hydrogenation of the related compound, 4-t-butylmethylenecyclohexane, provide valuable insights into the stereochemical control exerted by different catalyst systems. rsc.org The product distribution from these reactions can be extrapolated to predict the likely outcomes for the hydrogenation of this compound.

| Catalyst System | Solvent | cis-Isomer (%) | trans-Isomer (%) |

|---|---|---|---|

| Chloroplatinic acid and stannous chloride | Propan-2-ol/aq. HBr | 95 | 5 |

| RhCl[(2-MeC₆H₄)₃P]₂ | Benzene-ethanol | 90 | 10 |

| 5% Rh-C | Methanol | 88 | 12 |

Dehydrogenation of the corresponding alcohol, 4-tert-butylcyclohexylmethanol, back to the aldehyde or further to other products is also a potential catalytic transformation, though less commonly studied for this specific substrate.

Metal-Catalyzed Processes and Ligand Effects

Beyond simple hydrogenation, this compound can participate in a variety of other metal-catalyzed reactions. The steric and electronic properties of the ligands coordinated to the metal center play a crucial role in determining the activity and selectivity of these transformations. nih.gov

Rhodium-Catalyzed Reactions: Rhodium complexes are versatile catalysts for various organic transformations. In the context of aldehydes, rhodium catalysts are known to be effective for reactions such as hydroformylation and transfer hydrogenation. While hydroformylation is not directly applicable to the aldehyde itself, the principles of ligand design for controlling regioselectivity and stereoselectivity are relevant. For instance, in rhodium-catalyzed transfer hydroarylation, the nature of the ligand and the presence of a base can significantly impact the reaction's efficiency. nih.gov

Lewis Acid Catalysis: Lewis acids can activate the aldehyde group towards nucleophilic attack. This is a common strategy in many C-C bond-forming reactions. For example, Lewis acid-catalyzed additions of organometallic reagents or enol ethers to aldehydes are fundamental transformations in organic synthesis. rsc.orgrsc.org In the case of this compound, the stereochemical outcome of such additions would be strongly influenced by the conformationally locked cyclohexane ring.

Theoretical and Computational Chemistry Applied to 4 Tert Butylcyclohexanecarbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and reactivity, by calculating the electron density of a system. nih.gov For 4-tert-butylcyclohexanecarbaldehyde, DFT can elucidate the interplay between the bulky tert-butyl group, the flexible cyclohexane (B81311) ring, and the reactive aldehyde functional group.

DFT calculations are a cornerstone for predicting the equilibrium geometry of molecules. Through a process called geometry optimization, the method systematically alters the molecular structure to find the arrangement with the lowest electronic energy. For this compound, this process would confirm that the most stable conformation is a chair form with the large tert-butyl group in an equatorial position to minimize steric strain. libretexts.org The aldehyde group's orientation (axial vs. equatorial) would also be determined, with the equatorial position being favored.

Once the optimized geometry is found, the same DFT methods can be used to calculate the molecule's vibrational frequencies. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated vibrational spectrum and an experimental spectrum (e.g., from FT-IR or Raman spectroscopy) can help to confirm the predicted structure and assign spectral bands to specific molecular motions.

Table 1: Predicted Key Geometric Parameters for this compound (Equatorial-Equatorial Conformer) (Note: This table is illustrative, based on typical DFT results for substituted cyclohexanes. Exact values would require a specific calculation.)

| Parameter | Predicted Value Range | Description |

| C-C (ring) bond length | 1.53 - 1.55 Å | Carbon-carbon single bonds within the cyclohexane ring. |

| C-C (t-butyl) bond length | 1.54 - 1.56 Å | Bond connecting the tert-butyl group to the ring. |

| C-C (aldehyde) bond length | 1.51 - 1.53 Å | Bond connecting the carbaldehyde group to the ring. |

| C=O bond length | 1.20 - 1.22 Å | Double bond of the carbonyl group. |

| C-C-C (ring) bond angle | 109° - 112° | Angles within the puckered cyclohexane chair. |

DFT is also instrumental in mapping out reaction pathways by locating and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon. DFT can model the approach of a nucleophile (e.g., a Grignard reagent or a hydride ion) to the aldehyde. By performing a transition state search, computational chemists can determine the precise geometry of the interacting molecules at the peak of the energy barrier. This analysis reveals crucial details about bond formation and breaking and helps explain the stereoselectivity of such reactions (i.e., whether the nucleophile attacks from the axial or equatorial face of the ring). nih.gov

Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. Instead of dealing with electrons, MM treats atoms as balls and bonds as springs, governed by a set of potential energy functions known as a force field (e.g., MM2, MMFF94). This approach is much faster than quantum methods and is exceptionally well-suited for conformational analysis of flexible molecules like substituted cyclohexanes.

The primary goal of conformational analysis is to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, the cyclohexane ring can exist in various forms, including the stable chair, the flexible boat, and the twisted-boat conformations.

Using a force field, an energy minimization algorithm can start from an initial geometry and adjust bond lengths, angles, and dihedrals to find the nearest local energy minimum. A systematic conformational search involves generating a multitude of possible starting structures and minimizing each one to map out the potential energy surface and identify all stable conformers. This process would confirm that the chair conformation with the tert-butyl group in the equatorial position is the global energy minimum due to the avoidance of severe 1,3-diaxial steric interactions. youtube.com

Force field calculations provide steric energy values for each minimized conformer, allowing for a quantitative comparison of their relative stabilities. The energy difference between conformers is a key determinant of their populations at equilibrium, as described by the Boltzmann distribution.

The "A-value" for a substituent is the energy difference between a conformation where the group is axial versus one where it is equatorial. The tert-butyl group has a very large A-value (approximately 21 kJ/mol or 5 kcal/mol), meaning an axial placement is highly unfavorable. libretexts.orgualberta.ca This steric strain arises from repulsive interactions between the axial tert-butyl group and the two axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org Consequently, the population of the conformer with an axial tert-butyl group is negligible at room temperature. libretexts.org

Table 2: Illustrative Relative Energies of this compound Conformers (Note: Energies are approximate, based on established A-values for substituents on a cyclohexane ring.)

| Conformer (tert-Butyl, Aldehyde) | Relative Steric Energy (kJ/mol) | Predicted Population at 25°C | Rationale |

| Equatorial, Equatorial | 0 (Reference) | > 99% | Lowest energy; both bulky groups are equatorial. |

| Equatorial, Axial | ~2.0 - 4.0 | < 1% | Small energy penalty from the axial aldehyde group. |

| Axial, Equatorial | > 21 | ~ 0% | Very high energy due to severe 1,3-diaxial interactions of the tert-butyl group. libretexts.org |

| Twist-Boat | ~23 | ~ 0% | Significantly higher in energy than the chair conformation for monosubstituted cyclohexanes. youtube.com |

Quantum Chemical Studies of Intermolecular Interactions

Beyond the properties of a single molecule, quantum chemical methods like DFT can be used to study how molecules of this compound interact with each other. This is crucial for understanding its physical properties in condensed phases (liquids and solids).

By modeling a dimer or a small cluster of molecules, calculations can quantify the strength and nature of intermolecular forces. chemicalforums.com For this compound, these interactions would primarily consist of dipole-dipole forces due to the polar carbonyl group and weaker van der Waals (dispersion) forces involving the nonpolar hydrocarbon portions of the molecule. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can even decompose the total interaction energy into distinct electrostatic, exchange, induction, and dispersion components, providing a detailed picture of the binding forces. nih.gov In the solid state, these interactions dictate the crystal packing arrangement, which can be further analyzed using techniques like Hirshfeld surface analysis to visualize close intermolecular contacts. mdpi.com

Advanced Spectroscopic Characterization in Research on 4 Tert Butylcyclohexanecarbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of 4-tert-butylcyclohexanecarbaldehyde. The large tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific conformation, which simplifies spectral analysis and allows for in-depth stereochemical assignments.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the molecular framework of this compound. In ¹H NMR, the aldehyde proton typically appears as a distinct downfield signal. The protons on the cyclohexane ring exhibit complex splitting patterns due to their fixed axial and equatorial positions. The tert-butyl group protons usually appear as a sharp singlet, integrating to nine protons. acadiau.ca

Table 1: Representative NMR Data for 4-tert-Butylcyclohexanone (B146137) Derivatives Note: Data for the analogous ketone is presented to illustrate typical chemical shifts in a similar system.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.28 | m | CH₂ |

| ¹H | 2.23 | m | CH₂ |

| ¹H | 2.01 | m | CH₂ |

| ¹H | 1.39 | m | CH |

| ¹H | 0.84 | s | C(CH₃)₃ |

| ¹³C | Varies | C=O | |

| ¹³C | Varies | C(CH₃)₃ | |

| ¹³C | Varies | CH₂ | |

| ¹³C | Varies | CH | |

| ¹³C | Varies | C(CH₃)₃ |

Data based on typical values for 4-tert-butylcyclohexanone. acadiau.cachemicalbook.com Actual values for this compound may differ.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes. While the tert-butyl group in this compound largely prevents ring inversion, DNMR can be used to study other dynamic processes, such as the rotation of the tert-butyl group itself. sikhcom.net In related systems, such as cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR has been used to observe distinct signals for the chair and twist-boat conformations, providing insight into the energy barriers of interconversion. sikhcom.netnih.gov These studies have revealed free-energy barriers for ring inversion and have even allowed for the observation of slow rotation of the tert-butyl groups at very low temperatures. sikhcom.net

Coupling Constants and Chemical Shifts in Conformational Assignment

The magnitude of the vicinal coupling constants (³JHH) in the ¹H NMR spectrum is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is instrumental in assigning the axial and equatorial positions of the protons on the cyclohexane ring. For example, in the trans isomer of a 4-tert-butylcyclohexyl derivative, the proton at C1 typically shows a large axial-axial coupling and a smaller axial-equatorial coupling. youtube.com In contrast, the cis isomer would exhibit different coupling patterns. chegg.comchegg.com

The chemical shifts of the axial and equatorial protons are also distinct. Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. These differences in chemical shifts and coupling constants provide unambiguous evidence for the conformational preferences of the molecule. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1730-1705 cm⁻¹. The C-H stretching vibrations of the aldehyde, alkane, and tert-butyl groups are also readily observed. nist.gov

Table 2: Key Vibrational Frequencies for Related Compounds Note: Data for analogous compounds are provided as a reference.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Aldehyde/Ketone) | 1730-1705 | IR |

| C-H Stretch (Aldehyde) | 2830-2695 | IR |

| C-H Stretch (Alkane) | 2960-2850 | IR/Raman |

| C-C Stretch | 1200-800 | IR/Raman |

Data based on general spectroscopic principles and data for similar compounds. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion is often predictable. Common fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is available. youtube.com For this compound, a significant fragment would likely result from the loss of the tert-butyl group, leading to a prominent peak at M-57. researchgate.net Other characteristic fragments would arise from the cleavage of the cyclohexane ring. libretexts.org Analysis of these fragmentation patterns helps to confirm the structure of the molecule. libretexts.orgnih.gov

X-ray Crystallography of Derivatives and Analogues for Solid-State Structure Elucidation

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its solid derivatives or closely related analogues provides definitive information about the three-dimensional structure in the solid state. sikhcom.net This technique can precisely determine bond lengths, bond angles, and the conformation of the cyclohexane ring.

For instance, crystal structures of derivatives like cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone have been determined, revealing a slightly distorted chair conformation for the cyclohexane ring. researchgate.netresearchgate.net Such studies provide invaluable data for understanding the steric and electronic effects of the substituents on the geometry of the cyclohexane ring. The solid-state structure can then be compared with the solution-state conformation determined by NMR to assess the influence of packing forces in the crystal lattice.

Synthetic Applications and Derivatization of 4 Tert Butylcyclohexanecarbaldehyde in Academic Research

Utilization as a Building Block in Complex Molecule Synthesis

The formyl group of 4-tert-Butylcyclohexanecarbaldehyde is its primary site of reactivity, allowing it to serve as a foundational unit for the construction of more elaborate molecular architectures. The aldehyde can undergo a wide array of classic organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, to introduce new functionalities and extend the carbon skeleton.

A key application of aldehydes in complex synthesis is their role as electrophilic partners in olefination reactions. For instance, reactions like the Wittig or Horner-Wadsworth-Emmons reaction allow for the conversion of the aldehyde into an alkene. This strategy can be employed to synthesize derivatives like ethyl (4-tert-butylcyclohexylidene)acetate. nih.govresearchgate.net Such transformations are fundamental in building larger molecules where a carbon-carbon double bond is required for further functionalization or as a key structural element.

Furthermore, aldehydes are often critical intermediates in multi-step synthetic sequences. In one documented synthesis, a related complex quinoline (B57606) derivative was functionalized by the selective oxidation of a methyl group to a formyl group. eurjchem.com This newly installed aldehyde then served as a handle for subsequent reactions, including condensation and cycloaddition, to build intricate heterocyclic systems. eurjchem.com This demonstrates the strategic importance of the aldehyde moiety as a versatile intermediate, enabling the transition from a relatively simple scaffold to a complex, polycyclic target molecule. The 4-tert-butylcyclohexyl moiety in these cases acts as a bulky, lipophilic anchor that can be used to modulate the physical properties of the final compound or to interact with specific biological targets.

Synthesis of Novel Heterocyclic Compounds Derived from this compound

The electrophilic nature of the aldehyde group makes this compound an ideal component in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular diversity and complexity. MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. This approach is highly valued in medicinal chemistry and materials science for creating libraries of novel compounds.

Several prominent MCRs utilize an aldehyde as a key starting material. For example:

Passerini and Ugi Reactions: These isocyanide-based MCRs are fundamental in creating peptide-like scaffolds. In a Passerini three-component reaction (P-3CR), an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. nih.gov The Ugi four-component reaction (Ugi-4CR) extends this by including a primary amine to yield a bis-amide. beilstein-journals.org By using this compound in these reactions, complex amides incorporating the bulky cyclohexyl group can be synthesized, which are of interest for developing new pharmaceuticals.

Kabachnik-Fields Reaction: This three-component reaction involves an aldehyde, an amine, and a phosphite (B83602) to produce α-aminophosphonates, a class of compounds known for their diverse biological activities, including as enzyme inhibitors and antibiotics. mdpi.com

Biginelli and Hantzsch Reactions: These reactions are classic methods for synthesizing dihydropyrimidines and dihydropyridines, respectively. Both typically involve the condensation of an aldehyde with a β-ketoester and a urea (B33335) or ammonia (B1221849) source. These heterocyclic cores are prevalent in a wide range of biologically active molecules. mdpi.com

A concrete example of aldehyde-driven heterocycle synthesis is seen in the one-pot reaction of a formyl-substituted quinoline with ethyl cyanoacetate (B8463686) and thiourea, which yields a complex pyrimidine (B1678525) derivative. eurjchem.com This product can then be further elaborated. For instance, reaction with chloroacetyl chloride can lead to spirocyclic β-lactams, while reaction with thioglycolic acid can produce spirocyclic thiazolidinones. eurjchem.com These examples highlight a clear pathway where this compound could be used to generate novel and complex spiroheterocyclic systems.

| Reaction Name | Other Key Reactants | Resulting Heterocyclic or Core Structure | Potential Applications |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Peptidomimetics, Drug Discovery |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | Bis-Amide | Combinatorial Libraries, Peptidomimetics |

| Kabachnik-Fields Reaction | Amine, Phosphite | α-Aminophosphonate | Enzyme Inhibitors, Herbicides |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Calcium Channel Blockers, Antivirals |

| Hantzsch Dihydropyridine Synthesis | 2x β-Ketoester, Ammonia | Dihydropyridine | Cardiovascular Drugs |

Development of Optically Active Derivatives and their Synthetic Utility

Chirality is a critical feature of many pharmaceuticals and functional materials. The development of methods to synthesize optically active compounds from achiral precursors like this compound is a significant area of research. The aldehyde group provides a convenient handle for introducing stereocenters.

One straightforward approach is the asymmetric reduction of the aldehyde to produce optically active 4-tert-butylcyclohexylmethanol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol is a valuable building block (a "chiral synthon") for the synthesis of more complex enantiomerically pure molecules.

Furthermore, the bulky 4-tert-butyl group can play a crucial role in stereocontrol. By locking the cyclohexane (B81311) ring into a rigid chair conformation, it can influence the facial selectivity of nucleophilic attacks on the aldehyde carbonyl. This substrate-controlled diastereoselectivity can be exploited to favor the formation of one stereoisomer over another.

In the context of MCRs, asymmetric catalysis can be employed to generate optically active heterocyclic products. Using a chiral catalyst (e.g., a chiral Brønsted acid or Lewis acid) can create a chiral environment around the reacting molecules, guiding the formation of a specific enantiomer of the final product. The synthesis of optically active 4-substituted 2-cyclohexenones has been demonstrated via intramolecular aldol (B89426) condensation, where the stereochemical outcome is highly dependent on the reaction conditions and the nature of the substituents. This highlights the potential for developing stereoselective cyclization strategies starting from derivatives of this compound.

Exploration of Structure-Activity Relationships in Synthesized Analogues

The 4-tert-butylcyclohexyl group is a common motif in medicinal chemistry, often referred to as a "privileged scaffold." Its lipophilic nature and significant steric bulk allow it to occupy and interact with hydrophobic pockets in enzymes and receptors, often leading to enhanced binding affinity and biological activity. By using this compound as a starting point, chemists can synthesize a variety of analogues and systematically study how structural modifications affect their biological function—a process known as establishing a structure-activity relationship (SAR).

For example, research on derivatives of the closely related 4-tert-butylcyclohexanone (B146137) has led to the synthesis of compounds with notable biological effects. nih.govresearchgate.net A spiro-bromolactone derivative, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, was found to possess insecticidal and antibacterial properties. nih.govresearchgate.net It acted as an attractant for the larvae of the lesser mealworm (Alphitobius diaperinus) and a moderate antifeedant against the green peach aphid (Myzus persicae). nih.govresearchgate.net The same compound also displayed antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net

These findings suggest that the 4-tert-butylcyclohexyl core can serve as the basis for developing new bioactive agents. By synthesizing libraries of compounds derived from this compound using the synthetic routes described previously (e.g., MCRs), researchers can explore a wide chemical space. The resulting analogues can be screened in various biological assays to identify new leads for drug discovery or agrochemicals. The SAR data obtained from these screenings would provide valuable insights into how the size, shape, and electronic properties of the synthesized molecules correlate with their activity, guiding the design of more potent and selective compounds.

| Activity Type | Target Organism | Observed Effect |

|---|---|---|

| Insecticidal | Alphitobius diaperinus (Lesser Mealworm) | Attractant (larvae), Weak feeding deterrent (adults) |

| Insecticidal | Myzus persicae (Green Peach Aphid) | Moderate antifeedant |

| Antibacterial | Bacillus subtilis | Bacteriostatic effect |

| Antibacterial | Staphylococcus aureus | Bacteriostatic effect |

| Antibacterial | Escherichia coli | Limited growth |

Emerging Research Areas and Future Perspectives

Green Chemistry Approaches to the Synthesis of 4-tert-Butylcyclohexanecarbaldehyde

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact and enhance safety. Research into greener routes for this compound is focusing on several key areas:

Biocatalysis: The use of enzymes or whole-cell systems offers a promising green alternative to traditional chemical synthesis. nih.govnih.gov Biocatalytic processes operate under mild conditions of temperature and pressure, often in aqueous media, which reduces energy consumption and the need for hazardous organic solvents. nih.gov Enzymes such as alcohol dehydrogenases and oxidases are being explored for the selective oxidation of corresponding alcohols to aldehydes, a potential route to this compound. researchgate.net The high selectivity of enzymes can also lead to the production of specific isomers, which is particularly relevant for fragrance applications where different isomers can have distinct scents. The production of aldehydes through biocatalysis presents challenges due to their reactivity and potential toxicity to microorganisms, but ongoing research in metabolic and genetic engineering is addressing these issues. nih.govnih.gov

Alternative Solvents and Reaction Conditions: Research is underway to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents. For the synthesis of related compounds, ionic liquids and supercritical fluids like carbon dioxide are being investigated. The hydroformylation of cyclohexene (B86901), a direct precursor to cyclohexanecarboxaldehyde, has been studied using CO2 as a source of the carbonyl group, which represents a significant green advancement by utilizing a greenhouse gas as a C1 feedstock. mdpi.comresearchgate.net

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a major goal of green chemistry. For instance, the bromination of 4-tert-butyltoluene, a step in one synthetic route to the related 4-tert-butylbenzaldehyde, can be performed without a solvent. google.com

The following table summarizes some green chemistry approaches and their potential benefits for the synthesis of this compound and related compounds.

| Green Chemistry Approach | Key Features | Potential Benefits |

| Biocatalysis | Use of enzymes or whole-cell systems. | Mild reaction conditions, high selectivity, reduced waste, use of renewable feedstocks. nih.govnih.govresearchgate.net |

| Alternative Solvents | Replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical CO2. | Reduced environmental pollution and health hazards. |

| Use of CO2 as Feedstock | Utilization of carbon dioxide as a C1 source in reactions like hydroformylation. | Valorization of a greenhouse gas, reduced reliance on fossil fuels. mdpi.comresearchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced waste, lower cost, simplified purification. google.com |

Advanced Catalysis in Transformations of this compound

Catalysis is at the heart of chemical transformations, and advanced catalytic methods are enabling more efficient and selective modifications of this compound.

Hydroformylation: The hydroformylation of alkenes is a direct route to aldehydes. Research into the hydroformylation of 4-tert-butylcyclohexene (B1265666) would provide a direct synthesis of this compound. Studies on the hydroformylation of cyclohexene using rhodium and ruthenium-based catalysts have shown the feasibility of this approach, with efforts focused on improving catalyst activity, selectivity (towards the desired isomer), and recyclability. mdpi.comresearchgate.netntu.ac.ukuva.nlmdpi.com The choice of ligands, such as phosphines, plays a crucial role in controlling the regioselectivity of the reaction. ntu.ac.uk

Hydrogenation and Oxidation: The aldehyde functional group is a versatile handle for further chemical modifications. Advanced catalytic systems are being developed for the selective hydrogenation of this compound to the corresponding alcohol, 4-tert-butylcyclohexylmethanol, which may also have applications in the fragrance industry. Conversely, catalytic oxidation can convert the aldehyde to 4-tert-butylcyclohexanecarboxylic acid, a potential building block for other functional materials.

The table below highlights key catalytic transformations relevant to this compound.

| Catalytic Transformation | Catalyst Type | Significance |

| Hydroformylation | Rhodium-phosphine complexes, Ruthenium carbonyls | Direct synthesis of aldehydes from alkenes. mdpi.comresearchgate.netntu.ac.ukuva.nlmdpi.com |

| Hydrogenation | Supported metal catalysts (e.g., Pd/C, Raney Ni) | Conversion of the aldehyde to the corresponding alcohol. google.com |

| Oxidation | Transition metal catalysts | Synthesis of the corresponding carboxylic acid. |

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design of novel molecules with specific, tunable properties before their synthesis in the laboratory. siemens.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): For fragrance applications, QSAR and QSPR models are particularly valuable. siemens.comnih.govmdpi.comacs.orgencyclopedia.pub These statistical models correlate the chemical structure of a molecule with its perceived odor and other properties like odor intensity and threshold. By analyzing a database of known fragrance molecules, researchers can identify the key molecular descriptors (e.g., size, shape, electronic properties) that govern a particular scent. This knowledge can then be used to computationally design new derivatives of this compound with potentially enhanced or novel fragrance characteristics.

Molecular Docking and Dynamics: These computational techniques are crucial for designing molecules with specific biological activities. For instance, in silico screening of aldehyde derivatives has been used to identify potential inhibitors for enzymes like the SARS-CoV-2 main protease. nih.govnih.gov By simulating the binding of a ligand (the aldehyde derivative) to the active site of a target protein, researchers can predict its potential efficacy as a drug or agrochemical. This approach can be used to design derivatives of this compound with tailored biological activities.

The following table illustrates the application of computational design in developing novel derivatives.

| Computational Method | Application | Desired Outcome |

| QSAR/QSPR | Fragrance Design | Prediction and tuning of odor characteristics (e.g., scent profile, intensity). siemens.comnih.govmdpi.comacs.orgencyclopedia.pub |

| Molecular Docking | Drug/Agrochemical Discovery | Prediction of binding affinity to a biological target. nih.govnih.govrsc.org |

| Molecular Dynamics | Understanding Molecular Interactions | Simulation of the dynamic behavior of a molecule and its interaction with its environment. nih.gov |

Interdisciplinary Research Integrating this compound

The versatility of this compound and its derivatives has led to their integration into various interdisciplinary research fields, bridging chemistry with materials science, agriculture, and the life sciences.

Materials Science: The rigid tert-butylcyclohexyl group is a common structural motif in liquid crystals. Research has explored the incorporation of this and similar cyclic structures into molecules designed to exhibit liquid crystalline properties. rsc.orgresearchgate.netresearchgate.net While this compound itself is not a liquid crystal, its derivatives, particularly those with elongated and rigid structures, could be designed to possess mesomorphic phases, opening up potential applications in displays and sensors.

Agrochemicals: The synthesis of the fungicide fenpropimorph (B1672530) utilizes p-tert-butylbenzaldehyde as a key starting material. google.comgoogle.comsn-tin.comnih.govwikipedia.org This highlights the potential for derivatives of the structurally related this compound to serve as scaffolds for new agrochemicals. Research in this area involves the synthesis of novel derivatives and their screening for herbicidal, insecticidal, or fungicidal activity.

Medicinal Chemistry and Biochemistry: Derivatives of the corresponding ketone, 4-tert-butylcyclohexanone (B146137), have been synthesized and evaluated for their biological activities, including insecticidal and antibacterial properties. This suggests that derivatives of this compound could also be explored as potential therapeutic agents or probes for biological systems.

The table below provides a summary of the interdisciplinary research areas involving this compound and its related compounds.

| Interdisciplinary Field | Application/Research Area | Relevance of this compound |

| Materials Science | Liquid Crystals | The tert-butylcyclohexyl group can be incorporated into molecules designed to have liquid crystalline properties. rsc.orgresearchgate.netresearchgate.net |

| Agrochemistry | Fungicides, Herbicides, Insecticides | The related p-tert-butylbenzaldehyde is a precursor to the fungicide fenpropimorph. google.comgoogle.comsn-tin.comnih.govwikipedia.org |